N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide
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Overview
Description
This usually includes the compound’s systematic name, other names or synonyms it might be known by, and its structural formula.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and spectral data (IR, UV-Vis, NMR, MS).Scientific Research Applications
Environmental Impact and Behavior
Parabens, including derivatives similar in structure to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide, are widely used as preservatives in various consumer products and have been detected in aquatic environments. These compounds can act as weak endocrine disrupters, and their occurrence, fate, and behavior in water bodies have been subjects of study. Despite wastewater treatments that effectively reduce their concentrations, parabens remain detectable in effluents and surface waters, indicating continuous environmental release. The presence of chlorinated parabens, which are more stable and could be more harmful, has also been reported, highlighting the need for further research on their impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicity and Environmental Persistence of Chlorophenols
Chlorophenols, which share some structural similarities with the compound , are known for their moderate toxicity to both mammalian and aquatic life. Their environmental persistence varies based on the presence of specific microflora capable of biodegradation. These compounds are recognized for their strong organoleptic effects, suggesting that related compounds like N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide could also exhibit significant environmental and toxicological behaviors (Krijgsheld & Gen, 1986).
Synthetic Applications in Medicinal Chemistry
Developments in the synthesis of antithrombotic drugs, such as (S)-clopidogrel, showcase the potential for complex molecules, including N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide, in pharmaceutical research. These synthetic methodologies emphasize the importance of specific structural moieties for biological activity, underlining the relevance of detailed chemical synthesis studies in the development of new therapeutic agents (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).
Enzymatic Degradation of Persistent Organic Pollutants
The role of enzymes in the degradation of persistent organic pollutants, which could include compounds similar to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide, is critical in environmental remediation efforts. The use of specific enzymes, in conjunction with redox mediators, has shown promise in breaking down recalcitrant compounds, enhancing the efficiency and range of substrate degradation in wastewater treatment processes (Husain & Husain, 2007).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions that should be taken when handling it.
Future Directions
This could involve potential applications of the compound, areas of research it could be useful in, and how its synthesis or properties could be improved.
For a specific compound, these details would be gathered from various sources such as scientific literature, databases, and safety data sheets. Please note that not all compounds will have extensive information available, particularly if they are not widely studied. If you have a different compound or a more specific question about this one, feel free to ask!
properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2OS/c1-10-15(25-18(23-10)11-5-2-3-6-12(11)19)9-22-17(24)16-13(20)7-4-8-14(16)21/h2-8H,9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJUATNNFYNIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide |
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